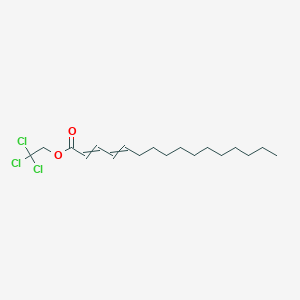![molecular formula C20H23NO B14220894 (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol CAS No. 505085-78-9](/img/structure/B14220894.png)
(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes phenyl and amino groups attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenol Backbone: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with an appropriate aldehyde to form the butenol structure.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Phenyl Group Addition: The phenyl groups are usually introduced through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol involves its interaction with specific molecular targets. The phenyl and amino groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol: shares similarities with other phenyl-substituted amino alcohols, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both phenyl and amino groups in a specific spatial arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
505085-78-9 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(2R)-4-phenyl-2-[[(1S)-1-phenylbut-3-enyl]amino]but-3-en-1-ol |
InChI |
InChI=1S/C20H23NO/c1-2-9-20(18-12-7-4-8-13-18)21-19(16-22)15-14-17-10-5-3-6-11-17/h2-8,10-15,19-22H,1,9,16H2/t19-,20+/m1/s1 |
Clave InChI |
WSBWUAXXJYLIDQ-UXHICEINSA-N |
SMILES isomérico |
C=CC[C@@H](C1=CC=CC=C1)N[C@@H](CO)C=CC2=CC=CC=C2 |
SMILES canónico |
C=CCC(C1=CC=CC=C1)NC(CO)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


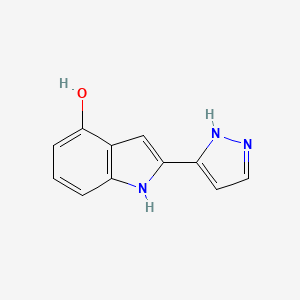
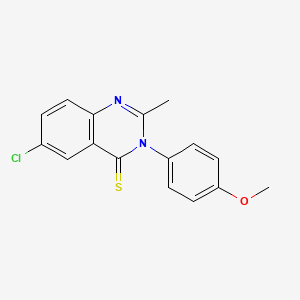
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
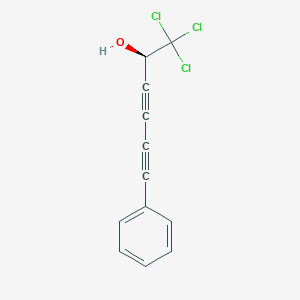
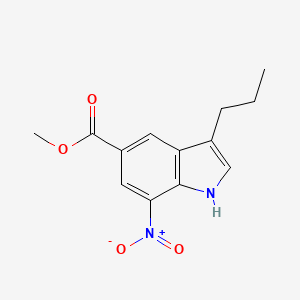
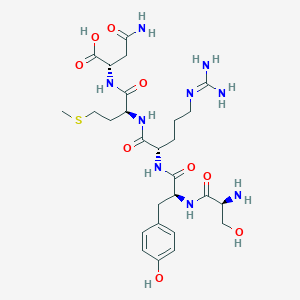
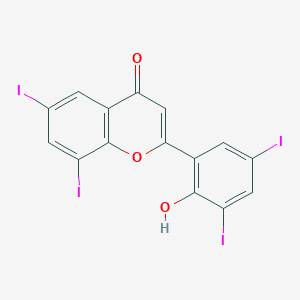
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
